
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile is an organic compound that features a pyrimidine ring substituted with bromine, chlorine, and cyano groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 2,6-dichloropyrimidine-5-carbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 4-(4-Bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile.
2,6-Dichloropyrimidine: Another precursor used in the synthesis.
4-(4-Bromoanilino)quinazoline: A similar compound with a quinazoline ring instead of a pyrimidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and cyano groups makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.
Eigenschaften
CAS-Nummer |
7150-32-5 |
|---|---|
Molekularformel |
C11H5BrCl2N4 |
Molekulargewicht |
343.99 g/mol |
IUPAC-Name |
4-(4-bromoanilino)-2,6-dichloropyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H5BrCl2N4/c12-6-1-3-7(4-2-6)16-10-8(5-15)9(13)17-11(14)18-10/h1-4H,(H,16,17,18) |
InChI-Schlüssel |
UPBYKBNGXSJIQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(C(=NC(=N2)Cl)Cl)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
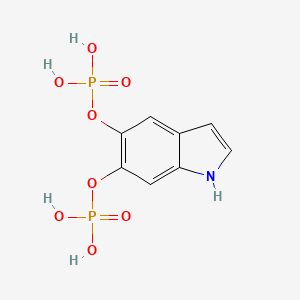
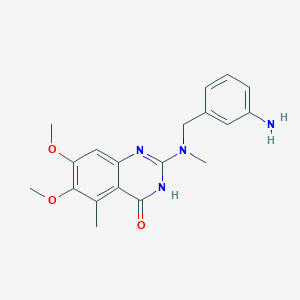


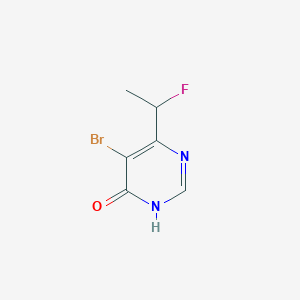
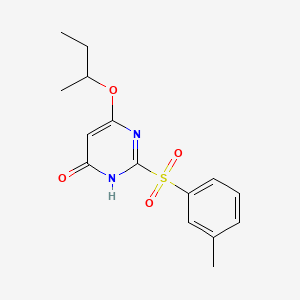

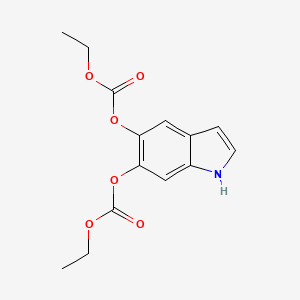
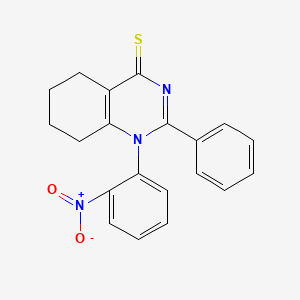
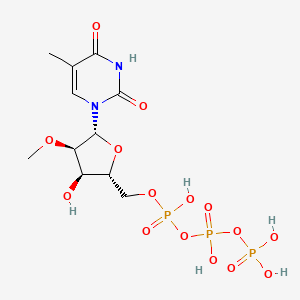
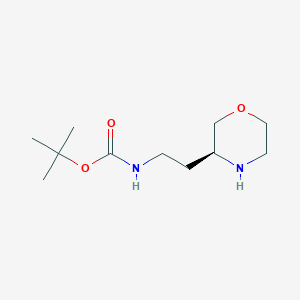
![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
